Acetic acid, trifluoro-, 1-methylcyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trifluoro-, 1-methylcyclohexyl ester is a chemical compound with the molecular formula C9H13F3O3 and a molecular weight of 226.1929 g/mol . It is also known by its IUPAC name, 1-methylcyclohexyl trifluoroacetate . This compound is characterized by the presence of a trifluoroacetate group attached to a 1-methylcyclohexyl moiety, making it a unique ester derivative of trifluoroacetic acid.
Vorbereitungsmethoden
The synthesis of acetic acid, trifluoro-, 1-methylcyclohexyl ester typically involves the esterification of 1-methylcyclohexanol with trifluoroacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
1-Methylcyclohexanol+Trifluoroacetic acid→1-Methylcyclohexyl trifluoroacetate+Water
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Acetic acid, trifluoro-, 1-methylcyclohexyl ester undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Acetic acid, trifluoro-, 1-methylcyclohexyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid, trifluoro-, 1-methylcyclohexyl ester involves its interaction with molecular targets through the trifluoroacetate group. This group is highly electronegative, which allows it to form strong interactions with various biological and chemical entities . The ester can undergo hydrolysis to release trifluoroacetic acid, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Acetic acid, trifluoro-, 1-methylcyclohexyl ester can be compared with other trifluoroacetate esters, such as:
Acetic acid, trifluoro-, cyclohexyl ester: Similar structure but lacks the methyl group on the cyclohexyl ring.
Acetic acid, trifluoro-, 1-methylundecyl ester: Contains a longer alkyl chain compared to the cyclohexyl group.
The presence of the 1-methylcyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct from other trifluoroacetate esters .
Eigenschaften
CAS-Nummer |
775-75-7 |
---|---|
Molekularformel |
C9H13F3O2 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
(1-methylcyclohexyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H13F3O2/c1-8(5-3-2-4-6-8)14-7(13)9(10,11)12/h2-6H2,1H3 |
InChI-Schlüssel |
XHWQUVQVTFUQSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.